3-(methoxymethyl)-1-methyl-1H-Pyrazol-5-amine
Description
3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a methoxymethyl (-CH2OCH3) substituent at position 3 and a methyl (-CH3) group at position 1. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The molecular formula is inferred as C7H11N3O (molecular weight: 153.18 g/mol), based on its substituents and pyrazole core.
Properties
IUPAC Name |
5-(methoxymethyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-6(7)3-5(8-9)4-10-2/h3H,4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJASFPYFMYPMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1-methyl-1H-Pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methoxymethyl)-1-methyl-1H-pyrazole with an amine source under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-1-methyl-1H-Pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
3-(methoxymethyl)-1-methyl-1H-Pyrazol-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-1-methyl-1H-Pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following comparison focuses on pyrazol-5-amine derivatives with variations in substituents, synthesis methods, and physicochemical properties.
Substituent Diversity and Structural Effects
Alkyl and Aryl Substituents
- Molecular Formula: C16H23N3O Key Features: Synthesized via a solvent-free, one-pot condensation/reduction method, yielding 73% efficiency .
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-42-3)
Heterocyclic and Electron-Donating Groups
- 3-(Methylthio)-1H-pyrazol-5-amine (CAS 117736-74-0) Substituents: Methylthio (-SCH3) at position 3.
3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-amine (CAS 97820-74-1)
Physicochemical and Functional Properties
- Electronic Effects : Methoxymethyl (-CH2OCH3) in the target compound provides electron-donating effects, which may stabilize intermediates in reactions compared to electron-withdrawing groups like methylthio (-SCH3) .
- Steric Effects : Bulky substituents (e.g., tert-butyl, phenylethyl) reduce reaction rates in sterically hindered environments, whereas smaller groups (e.g., methyl, methoxymethyl) favor faster kinetics .
Biological Activity
3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological activities. The methoxymethyl group enhances the compound's solubility and reactivity, making it a valuable scaffold for drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate their activities through binding, which can lead to various biological effects including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites.
- Receptor Modulation : It can influence receptor activity, potentially altering signaling pathways associated with various physiological processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial properties. For instance, they have been tested against various bacterial strains and fungi, demonstrating moderate to significant inhibitory effects .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In preclinical models, it has shown the ability to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that this compound may exhibit anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Studies and Experimental Data
A summary of key research findings related to the biological activity of this compound is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
